2-Fluoro-3-iodopyrazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyridines has been extensively studied . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Molecular Structure Analysis

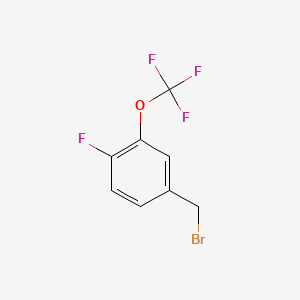

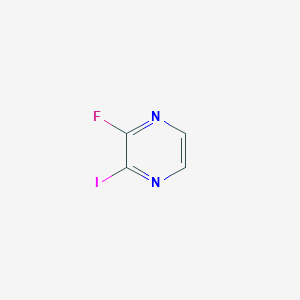

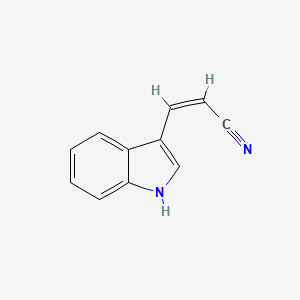

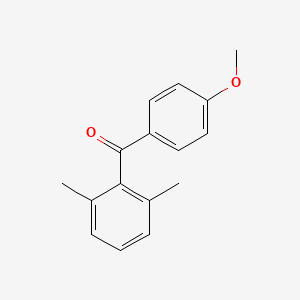

The molecular structure of “2-Fluoro-3-iodopyrazine” consists of a pyrazine ring with a fluoro substituent at position 2 and an iodine substituent at position 3.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Substituted Compounds

2-Fluoro-3-iodopyrazine is utilized in the synthesis of N-substituted compounds. Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of iodopyrazine, including this compound, to produce N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Metallation and Cross-Coupling Reactions

This compound is involved in metallation and cross-coupling reactions. Toudic et al. (2002) demonstrated the regioselective metallation of 2-fluoropyrazine, allowing the synthesis of various iodofluoropyrazines, which were then used to produce aryl and alkylfluoropyrazines through Suzuki or Negishi conditions (Toudic, Plé, Turck, & Quéguiner, 2002).

Coordination Polymers

This compound plays a role in the formation of coordination polymers. Näther et al. (2003) reported on copper(I) iodide coordination polymers formed with 2-iodopyrazine, which included a discussion on the thermal behavior and structural stability of these polymers (Näther, Wriedt, & Jess, 2003).

Fluorination and Aryl Migration

In the field of organic synthesis, this compound is a key compound for fluorination and aryl migration processes. Ulmer et al. (2016) developed a metal-free method for the preparation of 4-fluoro-1,3-benzoxazepines starting from styrenes, using a cyclic hypervalent iodine(III) fluoro reagent, showcasing the versatility of fluoroiodopyrazines in complex organic synthesis (Ulmer, Brunner, Arnold, Pöthig, & Gulder, 2016).

Mesomorphic Properties

This compound derivatives are also significant in the study of mesomorphic properties. Bruce and Hudson (1994) explored the reaction of 2-Fluoro- and 3-fluoro-4-alkoxystilbazoles with silver compounds, generating mesomorphic complexes that exhibit various phase behaviors, indicative of the potential applications of fluoroiodopyrazines in materials science (Bruce & Hudson, 1994).

Con

formational Analysis in Organic Chemistrythis compound is utilized in conformational analysis studies in organic chemistry. Yoshinaga et al. (2002) conducted a study on the conformational equilibria of 2-halocyclohexanones, including 2-fluoro compounds, using theoretical and solvation calculations. This research contributes to a deeper understanding of the conformer energies and properties of fluorinated organic molecules (Yoshinaga, Tormena, Freitas, Rittner, & Abraham, 2002).

Synthesis of Structurally Diverse Compounds

The reactivity of this compound makes it an important compound for synthesizing diverse chemical structures. Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which was then used to synthesize the cognition enhancer drug candidate DMP 543. This process highlights the significance of fluoroiodopyrazines in the development of novel pharmaceuticals (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

It is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .

Mode of Action

Fluorine is a strong electron-withdrawing group, which can enhance the electrophilicity of adjacent carbons, potentially influencing the reactivity of the molecule . Iodine, being a larger halogen, may contribute to the steric properties of the molecule .

Biochemical Pathways

Fluorinated compounds have been shown to have diverse effects on biological systems, influencing various biochemical pathways . For instance, fluorinated pyridines have been used as precursors for complex organic structures, providing access to novel fluorinated polymers and bioactives for medicine and agriculture .

Pharmacokinetics

For instance, fluorine’s high electronegativity and small size can enhance metabolic stability and improve bioavailability . On the other hand, iodine’s larger size and higher atomic weight could influence the distribution and excretion of the compound .

Result of Action

Given its use as a building block in medicinal chemistry, it is likely that its effects would largely depend on the specific context of its use and the nature of the final compound it is incorporated into .

Biochemische Analyse

Biochemical Properties

2-Fluoro-3-iodopyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with polymerases during the synthesis of modified nucleic acids . These interactions are crucial for understanding the compound’s potential in therapeutic applications, particularly in the development of nucleic acid-based drugs.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the incorporation of this compound into nucleic acids can stabilize the N-glycosidic linkage, thereby preventing base loss and backbone cleavage . This stabilization is essential for maintaining the integrity of genetic material and ensuring proper cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound remains stable under various conditions, making it suitable for long-term experiments Its effects on cellular function may change over time, necessitating careful monitoring during in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism . The compound’s interactions with enzymes such as hydrolases and polymerases are particularly noteworthy, as they play a crucial role in its metabolic processing and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound is often directed to particular cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s function and optimizing its use in therapeutic applications.

Eigenschaften

IUPAC Name |

2-fluoro-3-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572070 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206278-26-4 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)